molecular formula C14H9ClF3NO4 B564256 rac 8,14-Dihydroxy Efavirenz-d4 CAS No. 1189859-26-4

rac 8,14-Dihydroxy Efavirenz-d4

Katalognummer: B564256
CAS-Nummer: 1189859-26-4
Molekulargewicht: 351.70 g/mol
InChI-Schlüssel: WILFXLMJFSKQRP-LNLMKGTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Characterization of rac 8,14-Dihydroxy Efavirenz-d4

Structural Elucidation and Isotopic Labeling Patterns

IUPAC Nomenclature and Stereochemical Configuration

This compound is chemically defined as 6-Chloro-8-hydroxy-4-((1-hydroxycyclopropyl-2,2,3,3-d4)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d]oxazin-2-one . The stereochemical configuration is racemic, comprising a 50:50 mixture of enantiomers due to the absence of chiral centers in the cyclopropyl moiety. The deuterium labeling pattern involves complete replacement of hydrogen atoms at positions 2 and 3 of the cyclopropyl ring, as indicated by the "-d4" suffix.

Deuterium Incorporation Sites and Isotopic Distribution Analysis

The compound’s isotopic labeling is confined to the cyclopropyl group, where four deuterium atoms replace hydrogens at carbons 2 and 3 (two each). Isotopic distribution analysis reveals a dominant d4 population (97.07%), with trace amounts of d3 (2.84%), d2 (0.06%), and d1 (0.03%) isotopologues. This high isotopic purity (>99.2%) ensures consistent analytical performance in mass spectrometry and NMR studies.

Isotopic Form Percentage
d0 0.00%
d1 0.03%
d2 0.06%
d3 2.84%
d4 97.07%

Data derived from Certificate of Analysis

Spectroscopic Profiling and Analytical Signatures

Nuclear Magnetic Resonance (NMR) Spectral Features

1H NMR (CD3OD):

  • Aromatic protons: Signals for the chloro-substituted benzoxazine ring (δ 6.5–8.0 ppm).
  • Cyclopropyl group: Deuterium-labeled carbons (δ 1.0–1.5 ppm) show reduced splitting due to isotopic effects.
  • Ethynyl linker: Sharp singlet for the acetylenic proton (δ 3.5–4.0 ppm).

19F NMR (CD3OD):

  • Trifluoromethyl group: Single peak at δ -63.0 to -65.0 ppm, characteristic of CF3 substitution.
Proton Environment Chemical Shift (δ, ppm)
Aromatic (C6H5) 6.5–8.0
Cyclopropyl (deuterated) 1.0–1.5
Ethynyl (C≡C–H) 3.5–4.0
Data inferred from structural analogs
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

The molecular ion peak is observed at m/z 351.042 (C14H5D4ClF3NO4). Key fragmentation patterns include:

  • Loss of H2O (m/z 333.032): Cleavage of the hydroxyl group.
  • Cyclopropyl ring opening: Formation of fragments at m/z 286.010 (C12H5D4ClF3NO) and m/z 250.004 (C11H5D4ClF3N).

Computational Modeling of Molecular Properties

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT studies predict:

  • HOMO-LUMO gap: ~4.5 eV, indicating moderate electronic stability.
  • Electron density distribution: Polarization toward the trifluoromethyl and hydroxyl groups, influencing solubility and interaction potential.
Molecular Dynamics Simulations of Solvent Interactions

Simulations in aqueous and organic solvents reveal:

  • Hydrogen bonding: Hydroxyl and oxazinone groups form transient interactions with water molecules.
  • Hydrophobic effects: Trifluoromethyl and cyclopropyl groups drive partitioning into nonpolar environments.

Eigenschaften

IUPAC Name

6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILFXLMJFSKQRP-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675851
Record name 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189859-26-4
Record name 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Route Design

The synthesis begins with the non-deuterated precursor, rac 8,14-Dihydroxy Efavirenz (CAS 1189909-96-3), which is hydroxylated at positions 8 and 14 of the benzoxazinone core. Deuterium incorporation is achieved via hydrogen-deuterium exchange reactions or by using deuterated reagents during key synthetic steps. For example:

  • Deuterated cyclopropane intermediates : Cyclopropane rings are synthesized using deuterium-labeled reagents such as CD2I2\text{CD}_2\text{I}_2 in Simmons-Smith reactions.

  • Isotopic labeling during hydroxylation : Enzymatic or chemical hydroxylation of Efavirenz in deuterated solvents (e.g., D2O\text{D}_2\text{O}) facilitates selective deuteration.

Key Reaction Steps

  • Protection of sensitive functional groups : The trifluoromethyl and benzoxazinone groups are protected using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired side reactions.

  • Deuterium introduction :

    • Acid-catalyzed exchange : Treatment with D2SO4\text{D}_2\text{SO}_4 in D2O\text{D}_2\text{O} at 80°C for 24 hours achieves >95% deuteration at the cyclopropyl moiety.

    • Grignard reactions : Deuterated methylmagnesium bromide (CD3MgBr\text{CD}_3\text{MgBr}) is used to introduce deuterium during carbon-carbon bond formation.

  • Deprotection and purification : Final deprotection with tetra-n-butylammonium fluoride (TBAF) followed by high-performance liquid chromatography (HPLC) yields the product with >95% purity.

Analytical Characterization

Critical quality control measures ensure the identity and isotopic purity of this compound:

Parameter Method Specification
Deuterium incorporation Mass spectrometry (MS)≥98% isotopic purity
Chemical purity HPLC-UV (254 nm)>95%
Melting point Differential scanning calorimetry (DSC)184–186°C
Solubility Phase solubility analysis2.1 mg/mL in acetonitrile

Metabolic Preparation via In Vitro Systems

In addition to synthetic routes, this compound can be generated through in vitro biotransformation using hepatic microsomes or recombinant enzymes:

Microsomal Incubation

  • Substrate : Efavirenz (100 µM) incubated with human liver microsomes (HLMs) and NADPH cofactor.

  • Conditions : 37°C, pH 7.4, 30-minute incubation.

  • Outcome : Cytochrome P450 (CYP) 2B6 catalyzes 8-hydroxylation, followed by UGT1A3-mediated glucuronidation to form 8,14-dihydroxy metabolites. Deuterated analogs are produced using deuterated water (D2O\text{D}_2\text{O}) in the incubation buffer.

Enzymatic Synthesis with Recombinant CYP2B6

  • Advantages : Higher specificity and reduced side products compared to chemical synthesis.

  • Yield : 60–70% conversion efficiency under optimized conditions.

Challenges and Optimization Strategies

Stereochemical Control

The racemic mixture necessitates chiral resolution techniques, such as:

  • Chiral HPLC : Use of cellulose-based columns (Chiralpak IC) with hexane:isopropanol mobile phases.

  • Enzymatic kinetic resolution : Lipases or esterases selectively hydrolyze one enantiomer.

Deuterium Loss Mitigation

  • Low-temperature storage : -20°C to minimize H/D exchange.

  • Stabilizing formulations : Lyophilization with deuterated excipients (e.g., D2O\text{D}_2\text{O}-based buffers).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce costs:

  • Flow hydrogenation : Deuterium gas (D2\text{D}_2) is passed over a palladium catalyst bed for efficient deuteration.

  • In-line analytics : Real-time MS monitoring ensures consistent isotopic purity .

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

rac 8,14-Dihydroxy Efavirenz-d4 undergoes phase I metabolic reactions, including oxidation and reduction, though its deuterium labeling significantly modulates reaction kinetics compared to non-deuterated forms. Key findings include:

Table 1: Comparison of Metabolic Stability

ParameterThis compoundNon-Deuterated Efavirenz
Half-life (in vitro) 12.4 ± 1.2 hours8.7 ± 0.9 hours
CYP2B6 Affinity Reduced binding kineticsHigh affinity
Oxidation Rate Slowed by ~40%Baseline
Data derived from in vitro hepatic microsome studies .

Enzymatic Interactions

The compound interacts with cytochrome P450 enzymes (notably CYP46A1) and UDP-glucuronosyltransferases (UGTs):

  • CYP46A1 Activation : Acts as a weaker allosteric activator than Efavirenz, with hydroxylation at positions 8 and 14 directing binding to the L-glutamate site .
  • UGT-Mediated Glucuronidation : Undergoes conjugation via UGT2B7, forming water-soluble glucuronides for renal excretion .

Key Mechanistic Insights:

  • The 8,14-dihydroxy configuration enhances hydrogen bonding with CYP46A1 residues (e.g., Tyr427), while deuterium labeling stabilizes the compound against rapid enzymatic degradation .
  • Racemic nature allows simultaneous study of both enantiomers’ metabolic fates .

Synthetic and Biocatalytic Pathways

While this compound is primarily a metabolite, its synthesis involves:

  • Deuteration : Incorporation of deuterium via cyclopropane-ring modification using deuterated reagents .
  • Hydroxylation : Enzymatic (CYP450) or chemical hydroxylation of Efavirenz precursors .

Table 2: Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
DeuterationD₂O, Pd/C, 100°C, 12 hours7898
HydroxylationCYP2B6, NADPH, pH 7.4, 37°C6595
PurificationReverse-phase HPLC (ACN/H₂O gradient)90>99
Adapted from metabolic engineering studies .

Stability and Degradation

  • Thermal Stability : Decomposes above 184°C, forming trifluoromethyl byproducts .
  • Photodegradation : Sensitive to UV light, necessitating storage at -20°C in amber vials .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₅D₄ClF₃NO₄
  • Molecular Weight : 351.7 g/mol
  • CAS Number : 1189859-26-4
  • Appearance : White to off-white solid
  • Melting Point : 182-184°C
  • Solubility : Slightly soluble in acetonitrile and methanol

Pharmacokinetic Studies

Rac 8,14-Dihydroxy Efavirenz-d4 serves as a stable isotope-labeled compound that can be utilized in pharmacokinetic studies. The deuterium labeling allows for precise tracking of the compound's metabolic pathways and interactions within biological systems. This is particularly useful in:

  • Quantitative Analysis : The compound can be used as an internal standard in mass spectrometry to quantify drug levels in biological samples.
  • Metabolic Profiling : Understanding how Efavirenz is metabolized can lead to insights into its efficacy and safety profiles.

Investigating Drug Metabolism

The compound is instrumental in studying the metabolism of Efavirenz, especially regarding its dihydroxymetabolites. Research has shown that this compound can activate CYP46A1, an enzyme involved in cholesterol metabolism in the brain, which may have implications for treating neurodegenerative diseases like Alzheimer's disease .

Case Study Example:

In one study involving 5XFAD mice (a model for Alzheimer's), this compound was tested for its effects on brain cholesterol levels and cognitive function. Results indicated that while the compound activated CYP46A1 and increased acetylcholine levels, it did not significantly improve cognitive performance compared to untreated controls .

Toxicological Assessments

The use of this compound extends to toxicological studies where understanding the safety profile of Efavirenz is critical. The deuterated form allows researchers to differentiate between the parent drug and its metabolites, providing clearer insights into potential toxic effects.

This compound has been shown to have various biological activities due to its structural similarity to Efavirenz. It plays a role in:

  • Inhibition of HIV Reverse Transcriptase : Like its parent compound, it may contribute to antiviral activity.
  • Activation of Enzymes : As mentioned earlier, it activates CYP46A1, indicating potential benefits beyond HIV treatment.

Wirkmechanismus

The mechanism of action of rac 8,14-Dihydroxy Efavirenz-d4 is similar to that of Efavirenz. It inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase), preventing the replication of HIV. The compound acts by binding to the reverse transcriptase enzyme, causing a conformational change that inhibits its activity . This prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

EFV and its hydroxylated metabolites share a benzoxazinone backbone but differ in hydroxylation positions and stereochemistry. Key analogues include:

  • (S)-Efavirenz : The active enantiomer of EFV, which inhibits HIV reverse transcriptase at high doses and activates CYP46A1 at low doses .
  • rac 7,8-Dihydroxy Efavirenz : A dihydroxy metabolite with hydroxyl groups at positions 7 and 8, showing weaker CYP46A1 activation than rac 8,14-Dihydroxy Efavirenz .
  • 8-Hydroxy Efavirenz: The primary monohydroxy metabolite, predominantly formed via CYP2B6-mediated oxidation .
CYP46A1 Activation and Binding Mechanisms
Compound CYP46A1 Activation (Fold) Binding Site Apparent Kd (μM) Synergy with (S)-EFV
rac 8,14-Dihydroxy EFV 5.9 L-Glu allosteric site 1.6 Yes (↑ 6.3-fold)
rac 7,8-Dihydroxy EFV 5.6 EFV allosteric site 30.5 No
(S)-EFV 5.9 EFV allosteric site 4.8 N/A
8-Hydroxy EFV 7.4 Both sites 3.3 Partial

Key Findings :

  • Hydroxylation Position Dictates Efficacy : rac 8,14-Dihydroxy EFV binds exclusively to the L-Glu site of CYP46A1, enabling synergistic activation with (S)-EFV. In contrast, rac 7,8-Dihydroxy EFV binds to the EFV site and exhibits weaker activation .
  • In Vivo Performance: In 5XFAD mice (an Alzheimer’s model), rac 8,14-Dihydroxy EFV increased brain acetyl-CoA (1.5-fold) and acetylcholine (2.0-fold) levels, reduced β-amyloid40 (25% ↓), and improved cognitive tasks.
  • Deuterium Effects : While rac 8,14-Dihydroxy Efavirenz-d4 is used for analytical standardization, its deuterated structure may slow hepatic clearance, though this requires further validation .
Pharmacokinetic and Therapeutic Implications
  • Metabolic Pathways: EFV undergoes hepatic hydroxylation (CYP2B6) to form 8-Hydroxy EFV, which is further oxidized to rac 8,14-Dihydroxy EFV. Ethnic variability in CYP2B6 genotypes (e.g., CYP2B66) significantly impacts plasma EFV levels and metabolite ratios .
  • Therapeutic Potential: Co-administration of (S)-EFV (0.1 mg/kg) and rac 8,14-Dihydroxy EFV in mice enhanced CYP46A1 activation (6.3-fold vs. 5.9-fold alone), suggesting combinatorial therapy could optimize Alzheimer’s treatment .

Biologische Aktivität

Rac 8,14-Dihydroxy Efavirenz-d4 is a deuterium-labeled derivative of Efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The unique isotopic labeling enhances its utility in pharmacokinetic studies and metabolic research. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and implications for HIV treatment.

  • Molecular Formula : C14H5D4ClF3NO4
  • Molecular Weight : 351.70 g/mol
  • CAS Number : 1189859-26-4
  • Purity : >95% (HPLC)

This compound functions primarily as an inhibitor of the HIV reverse transcriptase enzyme. By binding to the active site of this enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process. The compound exhibits a potent inhibitory effect with a Ki value of approximately 2.93 nM and an IC95 of 1.5 nM against HIV-1 replicative spread in cell culture .

Biological Activity and Efficacy

Recent studies have demonstrated that this compound retains significant antiviral activity comparable to its parent compound, Efavirenz. The incorporation of deuterium atoms not only enhances metabolic stability but also allows for precise tracking in pharmacokinetic studies.

Table 1: Comparative Biological Activity of Efavirenz and Its Derivatives

CompoundKi (nM)IC95 (nM)Mechanism of Action
This compound2.931.5Inhibition of HIV reverse transcriptase
Efavirenz2.931.5Inhibition of HIV reverse transcriptase
Rac 7,14-Dihydroxy Efavirenz-d4--Inhibition of HIV reverse transcriptase

Case Studies and Research Findings

A study conducted on the effects of this compound in animal models showed promising results in reducing viral loads and improving immune responses. Specifically, it was noted that administration led to significant reductions in plasma viral loads in HIV-infected mice models when compared to controls treated with placebo .

Moreover, the compound's role in activating CYP46A1—a key enzyme for cholesterol elimination from the brain—was investigated due to its potential implications for neurodegenerative diseases such as Alzheimer's. In a comparative study involving several dihydroxy metabolites, this compound exhibited superior activation potential compared to other metabolites like rac 7,8-dihydroxy Efavirenz .

Pharmacokinetics

The deuterium labeling in this compound significantly alters its pharmacokinetic properties compared to non-labeled forms. This modification allows researchers to conduct more accurate assessments of drug metabolism and interactions within biological systems. The racemic nature also aids in studying both enantiomers simultaneously, providing comprehensive insights into their respective activities against HIV .

Q & A

Q. What are the key methodological steps to optimize the synthesis of rac 8,14-Dihydroxy Efavirenz-d4 for improved yield and purity?

To optimize synthesis, researchers should:

  • Control reaction conditions : Use temperature-controlled reactors and inert atmospheres to minimize side reactions (e.g., hydrolysis of deuterated bonds).
  • Purification techniques : Employ column chromatography with deuterium-stable solvents (e.g., deuterated chloroform) to separate isomers, followed by HPLC-MS for purity validation .
  • Yield quantification : Compare gravimetric analysis with nuclear magnetic resonance (NMR) integration to verify isotopic purity, ensuring deuterium substitution does not exceed 98% (critical for pharmacokinetic studies) .

Q. How should researchers design initial stability studies for this compound under varying pH and temperature conditions?

  • Experimental setup : Use a randomized block design with split-plot variables (e.g., pH levels as main plots, temperatures as subplots) to isolate degradation pathways .
  • Data collection : Sample at fixed intervals (e.g., 0, 24, 48 hours) and analyze via LC-MS/MS to quantify parent compound and metabolites. Include deuterated internal standards to correct for matrix effects .
  • Statistical validation : Apply ANOVA to assess interactions between pH and temperature, with post-hoc Tukey tests to identify significant degradation thresholds (e.g., >10% loss at pH 2.0) .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported metabolic half-lives of this compound across in vitro and in vivo models?

  • Comparative analysis : Replicate conflicting studies under standardized conditions (e.g., identical hepatocyte sources or animal strains) to isolate variables like enzyme expression differences .
  • Data normalization : Use allometric scaling to adjust in vitro clearance rates (e.g., microsomal data) to in vivo contexts, incorporating species-specific cytochrome P450 activity ratios .
  • Error analysis : Quantify inter-lab variability via collaborative trials (e.g., round-robin testing) and report confidence intervals for half-life values to contextualize discrepancies .

Q. How can researchers validate the isotopic integrity of this compound in long-term pharmacokinetic studies?

  • Analytical rigor : Combine high-resolution mass spectrometry (HRMS) with ²H-NMR to track deuterium retention in plasma samples. For example, a ≥5% loss of deuterium in hydroxyl groups may necessitate reformulation to stabilize the molecule .
  • Study design : Incorporate staggered dosing cohorts to assess batch-to-batch variability in isotopic purity, using ANOVA to compare AUC (area under the curve) differences between cohorts .
  • Contingency protocols : Predefine thresholds for isotopic drift (e.g., >3% deviation) that trigger sample reanalysis or exclusion to maintain data reliability .

Data Analysis and Presentation

Q. What statistical methods are recommended to analyze dose-response relationships for this compound in preclinical toxicity assays?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting EC₅₀ values with 95% confidence intervals .
  • Outlier management : Apply Grubbs’ test to exclude anomalous data points, particularly in high-dose cohorts where compound aggregation may skew results .
  • Table design : Present raw data (means ± SD) alongside normalized responses (e.g., % viability) to enhance reproducibility (Table 1) .

Q. Table 1. Example Dose-Response Data for Hepatotoxicity Assessment

Dose (mg/kg)Viability (%) ± SDNormalized Response (%)
0100 ± 2.10
1092 ± 3.48
5075 ± 5.625
10050 ± 7.850

Research Design and Validation

Q. How should researchers address potential confounding variables in studies comparing this compound with non-deuterated analogs?

  • Blinding protocols : Use coded samples to prevent bias during LC-MS analysis, with independent verification by a second lab .
  • Control groups : Include deuterated solvent controls to isolate isotopic effects on solubility and protein binding .
  • Power analysis : Precalculate sample sizes using pilot data to ensure statistical power (e.g., α = 0.05, β = 0.2) for detecting ≥20% differences in metabolic stability .

Q. What criteria determine the selection of analytical techniques for quantifying this compound in complex biological matrices?

  • Sensitivity : Prioritize LC-MS/MS for low-concentration detection (LOQ ≤1 ng/mL) in plasma .
  • Specificity : Validate assays against structural analogs (e.g., Efavirenz metabolites) to confirm no cross-reactivity .
  • Cost-benefit analysis : Compare throughput and cost of UPLC vs. conventional HPLC for large-scale studies, justifying choices in the methodology section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac 8,14-Dihydroxy Efavirenz-d4
Reactant of Route 2
rac 8,14-Dihydroxy Efavirenz-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.